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Compound of Interest

Compound Name: trans-AUCB

Cat. No.: B611176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-4-[4-(3-adamantan-1-yl-

ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB), a potent and selective soluble epoxide

hydrolase (sEH) inhibitor, for use in rodent research models. Detailed protocols for its

administration and a summary of its observed effects are included to facilitate experimental

design and execution.

Introduction
trans-AUCB is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme

responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid

mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, trans-AUCB
effectively increases the bioavailability of EETs, making it a valuable tool for investigating the

therapeutic potential of sEH inhibition in various disease models. It is more potent than other

sEH inhibitors like AUDA and is orally active.[1][2]

Mechanism of Action
The primary mechanism of action of trans-AUCB is the potent and selective inhibition of

soluble epoxide hydrolase. This inhibition leads to an accumulation of EETs, which then exert

their biological effects through various signaling pathways. Key pathways implicated in the

effects of trans-AUCB include:
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PI3K/Akt Pathway: EETs have been shown to activate the phosphatidylinositol 3-kinase

(PI3K)/Akt signaling pathway, which is crucial for cell survival and protection against

apoptosis, particularly in the context of ischemia-reperfusion injury.[1][3]

NF-κB Signaling:trans-AUCB has been demonstrated to modulate the NF-κB pathway.[4]

Specifically, it can influence the NF-κB/miR-155-5p/eNOS/NO/IκB cycle, which plays a

critical role in vascular endothelial function.[4][5]

PPARγ Pathway: The effects of trans-AUCB on angiogenesis and endothelial progenitor cell

function have been linked to the peroxisome proliferator-activated receptor γ (PPARγ)

pathway.[6]

Applications in Rodent Models
trans-AUCB has been successfully utilized in a variety of rodent models to study its

therapeutic potential, including:

Ischemia-Reperfusion Injury: In murine models of cardiac ischemia-reperfusion, trans-AUCB
administration has been shown to be cardioprotective, reducing infarct size and improving

post-ischemic cardiac function.[1]

Hypertension: In rat models of hypertension, such as the two-kidney-one-clip (2K1C) model,

trans-AUCB has been shown to lower blood pressure and improve vascular endothelial

dysfunction.[4]

Inflammation: Due to its mechanism of action, trans-AUCB is a valuable tool for studying

inflammatory processes. It has been shown to be more potent than other sEH inhibitors in a

murine model of inflammation.[7]

Neuropathic Pain: Soluble epoxide hydrolase inhibitors, in general, have shown promise in

preclinical models of neuropathic and inflammatory pain.[8][9]

Myocardial Infarction: In a mouse model of myocardial infarction, pre-treatment with trans-
AUCB reduced infarct size, improved cardiac function, and prevented arrhythmias.[10]

Quantitative Data Summary
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The following tables summarize key quantitative data for trans-AUCB from various rodent

studies.

Table 1: In Vitro Potency of trans-AUCB

Enzyme Source IC₅₀ (nM)

Human sEH 1.3[2][11]

Mouse sEH 8[2][11]

Rat sEH 8[2][11]

Table 2: Pharmacokinetic Parameters of trans-AUCB in Mice

Administration
Route

Dose (mg/kg) Cₘₐₓ (nmol/L) t₁/₂ (min)

Oral (p.o.) 0.1 30 20[2]

0.5 100 30[2]

1 150 15[2]

Subcutaneous (s.c.) 1 245 60[2]

3 2700 85[2]

10 3600 75[2]

Intravenous (i.v.) 0.1 - 70 (α), 10 (β) hours

Note: α represents the distribution phase and β represents the elimination phase. The oral

bioavailability of trans-AUCB at a dose of 0.1 mg/kg in mice has been reported to be 68 ±

22%.[7]

Experimental Protocols
The following are detailed protocols for the preparation and administration of trans-AUCB to

rodents. These protocols are based on published literature and standard laboratory
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procedures.

Formulation and Preparation of trans-AUCB
For Oral Administration:

Vehicle: Triolein or triolein containing 1% ethanol can be used to achieve a clear solution.[7]

Preparation: Dissolve trans-AUCB in the chosen vehicle to the desired final concentration.

Gentle warming and vortexing may be required to ensure complete dissolution.

For Subcutaneous (s.c.) Injection:

Vehicle: A solution of 100 mmol/L sodium phosphate buffer (pH 7.4) containing 10% alpha-

tocopherol polyethylene glycol succinate and 20% 2-hydroxypropyl-β-cyclodextrin has been

used.[7]

Preparation: Dissolve trans-AUCB in the vehicle to the target concentration. Ensure the

solution is clear and free of particulates before administration.

For Intravenous (i.v.) Injection:

Vehicle: A simple vehicle of 100 mmol/L sodium phosphate buffer (pH 7.4) can be used.[7]

Preparation: Dissolve trans-AUCB in the buffer to the final concentration. The solution must

be sterile and free of any visible particles. Filtration through a 0.22 µm sterile filter is

recommended.

A general formulation for creating a stock solution is as follows:[2]

Create a stock solution of 20.8 mg/mL in DMSO.

For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300

and mix well.

Add 50 μL of Tween-80 and mix thoroughly.

Add 450 μL of saline to reach the final volume of 1 mL.
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Administration Protocols
1. Oral Gavage (p.o.)

This method ensures accurate delivery of a specific dose directly to the stomach.

Materials:

Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip).

Syringe (1 mL or smaller).

trans-AUCB solution.

Procedure:

Weigh the animal to determine the correct dosing volume. The maximum recommended

volume for oral gavage in mice is 10 mL/kg.[12][13]

Measure the correct length for gavage needle insertion by holding the needle alongside

the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this

length on the needle.

Restrain the animal firmly but gently, ensuring the head and neck are extended to create a

straight line to the esophagus.

Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth

and down the esophagus. The animal should swallow the tube as it advances. Do not

force the needle. If resistance is met, withdraw and try again.

Once the needle is in place, dispense the trans-AUCB solution slowly and steadily.

Gently remove the needle in a single, smooth motion.

Monitor the animal for a few minutes post-administration for any signs of distress.

2. Subcutaneous (s.c.) Injection

This route provides a slower absorption rate compared to intravenous injection.
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Materials:

Sterile syringe (1-3 mL).

Sterile needle (25-27 G).

trans-AUCB solution.

70% Isopropyl alcohol.

Procedure:

Weigh the animal to calculate the correct injection volume.

Restrain the animal and create a "tent" of loose skin over the back or flank area.

Wipe the injection site with 70% alcohol.

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood

should enter the syringe).

Inject the trans-AUCB solution slowly. A small bleb will form under the skin.

Withdraw the needle and apply gentle pressure to the injection site if necessary.

Return the animal to its cage and monitor for any adverse reactions.

3. Intravenous (i.v.) Tail Vein Injection

This method allows for rapid delivery of the compound directly into the bloodstream.

Materials:

Sterile syringe (0.3-1.0 mL).

Sterile needle (27-30 G).
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trans-AUCB solution.

A method for warming the tail (e.g., heat lamp, warm water) to induce vasodilation.

A rodent restrainer.

70% Isopropyl alcohol.

Procedure:

Weigh the animal to determine the appropriate injection volume. The maximum bolus

injection volume for mice is typically 5 ml/kg.[1]

Warm the animal's tail to dilate the lateral tail veins, making them more visible and

accessible.

Place the animal in a restrainer.

Clean the tail with 70% alcohol.

Identify one of the lateral tail veins.

Insert the needle, bevel up, into the vein at a shallow angle. You should see a small

amount of blood flash into the hub of the needle upon successful entry.

Inject the trans-AUCB solution slowly and steadily. If you see swelling or feel resistance,

the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

After injection, withdraw the needle and apply gentle pressure to the injection site with

gauze to prevent bleeding.

Return the animal to its cage and monitor its condition.

Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways

associated with trans-AUCB administration.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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